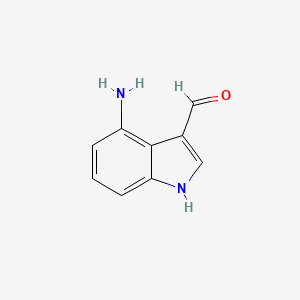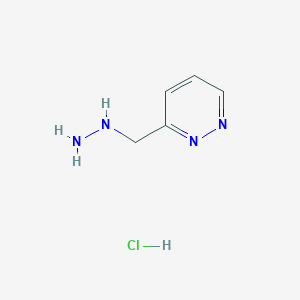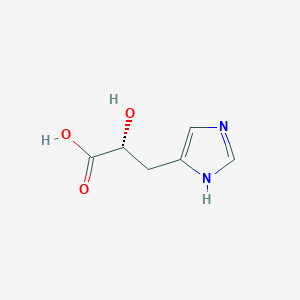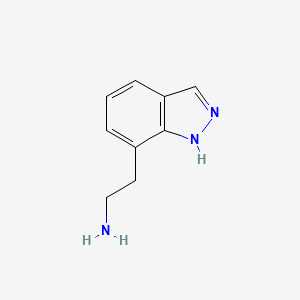
6-Methylnaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the 6-position and a ketone functional group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 6-methylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-methyl-1-naphthoic acid or 6-methyl-1,4-naphthoquinone.
Reduction: Formation of 6-methyl-1-naphthalenol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methylnaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-Methylnaphthalen-1(2H)-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with cellular proteins and its influence on metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound without the methyl and ketone substituents.
1-Naphthalenone: Lacks the methyl group at the 6-position.
6-Methylnaphthalene: Lacks the ketone group at the 1-position.
Uniqueness
6-Methylnaphthalen-1(2H)-one is unique due to the presence of both a methyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems that are not possible with its simpler analogs.
Propiedades
Fórmula molecular |
C11H10O |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
6-methyl-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-3,5-7H,4H2,1H3 |
Clave InChI |
ADSPZOYPDZFVCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


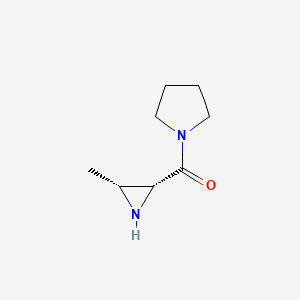
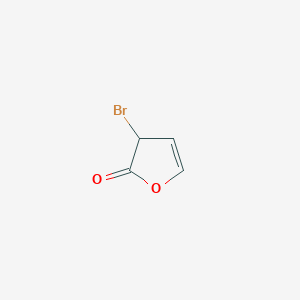
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)


